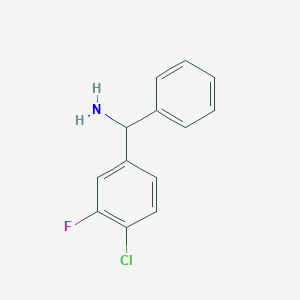
(4-Chloro-3-fluorophenyl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chloro-3-fluorophenyl)(phenyl)methanamine” is a chemical compound with the molecular formula C13H11ClFN . It is also known by other names such as 4-Chloro-3-fluorobenzylamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and a fluorine atom, and an attached phenyl group through a methanamine linkage . The InChI code isInChI=1S/C7H7ClFN/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3H,4,10H2 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 159.59 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Biased Agonists for Serotonin Receptors :
- A study by Sniecikowska et al. (2019) involved the design of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to (4-Chloro-3-fluorophenyl)(phenyl)methanamine. These derivatives function as "biased agonists" for serotonin 5-HT1A receptors. The study found that these compounds selectively preferred ERK1/2 phosphorylation pathways and demonstrated high 5-HT1A receptor affinity. The lead compound showed potent antidepressant-like activity, suggesting potential therapeutic applications for depression treatment Sniecikowska et al., 2019.
Alzheimer's Disease Research :
- Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives as multitargeted ligands for Alzheimer's disease treatment. These compounds, structurally similar to this compound, were found to be potent inhibitors of acetylcholinesterase and monoamine oxidase, with good in vitro activity. This suggests their potential application in the development of Alzheimer's disease therapies Kumar et al., 2013.
Material Science and Luminescence Studies :
- Tong et al. (2004) investigated the transport and luminescence properties of naphthyl phenylamine compounds, including N-(4-chlorophenyl), N′-phenyl-1-naphthylamine, and N-(4-fluorophenyl), N′-phenyl-1-naphthylamine. These compounds, related to this compound, were found to have significant implications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) Tong et al., 2004.
Cancer Research and Photocytotoxicity :
- Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, including compounds structurally related to this compound. These complexes showed potential as photocytotoxic agents in cancer therapy, capable of generating reactive oxygen species when exposed to red light Basu et al., 2014.
Synthesis of Novel Compounds and Spectral Analysis :
- In a study by Dekić et al. (2020), a novel coumarin derivative, which included structural elements similar to this compound, was synthesized and characterized through spectral analysis. This research contributes to the synthesis and understanding of new chemical compounds Dekić et al., 2020.
Mécanisme D'action
Mode of Action
It is known that similar compounds can interact with various receptors and enzymes, altering their function and leading to changes in cellular processes .
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.76 to 2.2 , which could influence its distribution within the body. More detailed studies are needed to confirm these predictions and to understand the impact on the compound’s bioavailability.
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENVDCTMLHCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

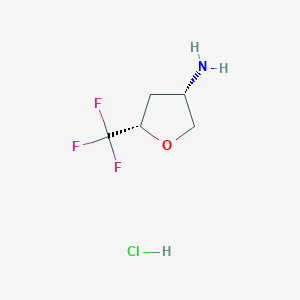
![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)
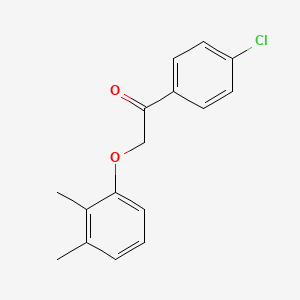
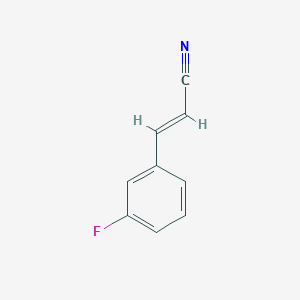
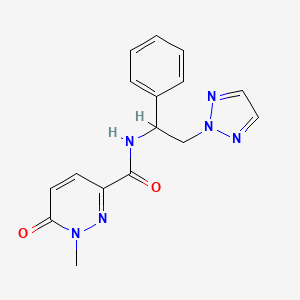
![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)
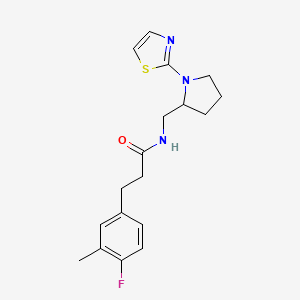
![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)
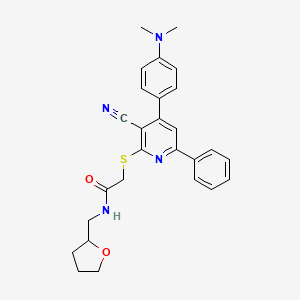
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)
![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)
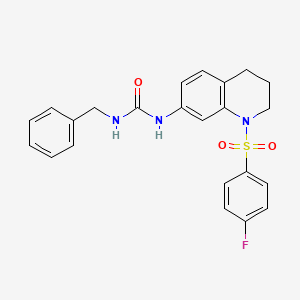
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)